molecular formula C15H26N2O6 B1378872 8-Boc-1,8-diazaspiro[4.5]decane oxalate CAS No. 1408075-17-1

8-Boc-1,8-diazaspiro[4.5]decane oxalate

Cat. No.: B1378872
CAS No.: 1408075-17-1
M. Wt: 330.38 g/mol
InChI Key: XIIUTHUPOWLMDA-UHFFFAOYSA-N
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Description

8-Boc-1,8-diazaspiro[4.5]decane oxalate is a chemical compound with the molecular formula C13H24N2O2.C2H2O4. It is a spirocyclic compound containing a diazaspirodecane core with a tert-butyl carbamate (Boc) protecting group and an oxalate counterion. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Boc-1,8-diazaspiro[4.5]decane oxalate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane under basic conditions.

    Introduction of the Boc Protecting Group: The tert-butyl carbamate (Boc) protecting group is introduced by reacting the spirocyclic amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the Boc-protected spirocyclic amine with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Boc-1,8-diazaspiro[4.5]decane oxalate undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The spirocyclic core can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Typical conditions involve the use of a base such as sodium hydride or potassium carbonate.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

Scientific Research Applications

8-Boc-1,8-diazaspiro[4.5]decane oxalate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic compounds.

    Material Science: It is used in the development of novel materials with unique properties.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 8-Boc-1,8-diazaspiro[4.5]decane oxalate involves its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic core and the Boc-protected amine group allow it to bind to specific active sites, thereby modulating the activity of the target molecules. The oxalate counterion may also play a role in stabilizing the compound and enhancing its solubility .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane oxalate
  • 8-Boc-2,8-Diazaspiro[4.5]decane
  • 8-Phenyl-1,8-diazaspiro[4.5]decane oxalate

Uniqueness

8-Boc-1,8-diazaspiro[4.5]decane oxalate is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIUTHUPOWLMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1523618-36-1, 1408075-17-1
Record name 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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